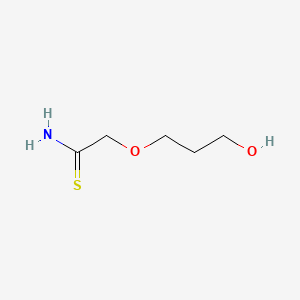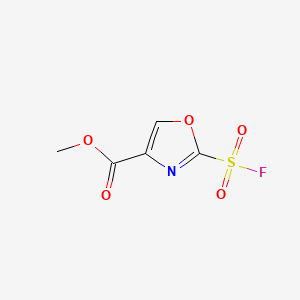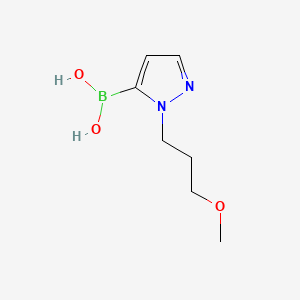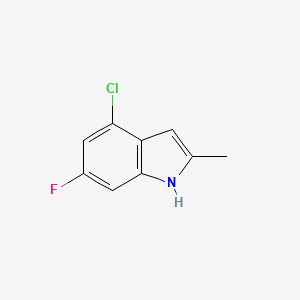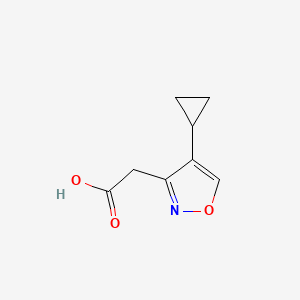
2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
準備方法
The synthesis of 2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might involve the use of cyclopropylamine and glyoxylic acid, followed by cyclization to form the oxazole ring . Industrial production methods often employ metal-free synthetic routes to minimize costs and environmental impact .
化学反応の分析
2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid can be compared with other oxazole derivatives, such as:
2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid: Similar in structure but with different substitution patterns, leading to varied biological activities.
2-(4-Isopropyl-1,2-oxazol-3-yl)acetic acid: Another oxazole derivative with distinct properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and chemical reactivity .
特性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC名 |
2-(4-cyclopropyl-1,2-oxazol-3-yl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c10-8(11)3-7-6(4-12-9-7)5-1-2-5/h4-5H,1-3H2,(H,10,11) |
InChIキー |
WILNWUIPMNDJHU-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CON=C2CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


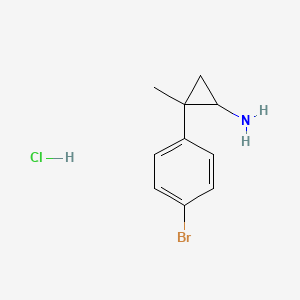
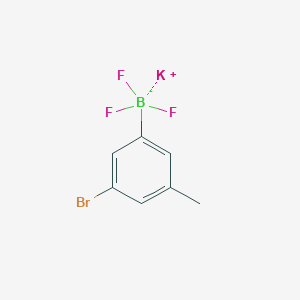
![rac-tert-butylN-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]carbamatehydrochloride,cis](/img/structure/B13460686.png)
![6-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13460689.png)
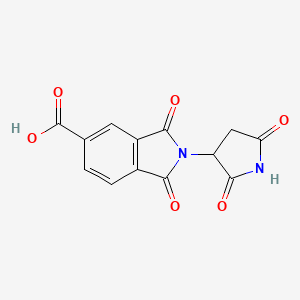
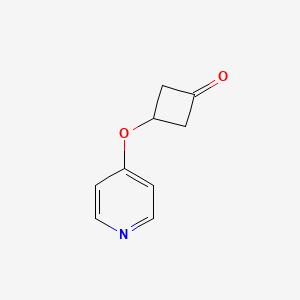
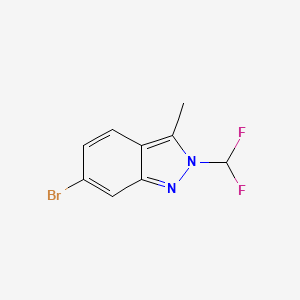
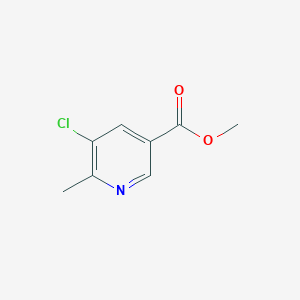
![2-(4-Methylbenzenesulfonyl)-4-[(oxan-4-yl)methoxy]-2-azabicyclo[2.1.1]hexane](/img/structure/B13460714.png)
![N-[3-(bromomethyl)-3-[(tert-butyldimethylsilyl)oxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13460720.png)
